molecular formula C22H27N3O2 B2798511 1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171453-49-8

1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2798511
CAS RN: 1171453-49-8
M. Wt: 365.477
InChI Key: DTKCVPLUMNLIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as BIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BIQ belongs to a class of compounds known as ureas, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Pharmacological Significance of Isoquinoline Derivatives

Isoquinoline derivatives, sharing structural similarities with the compound , have been identified for their broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, and anti-viral activities. These findings suggest a wide range of pharmacotherapeutic applications for isoquinoline derivatives and potentially for the compound of interest, underlining the importance of continued research and development in this area (Danao et al., 2021).

Urea Biosensors in Medical Diagnosis

Urea biosensors, which detect and quantify urea concentration, offer insights into the utility of urea derivatives in medical diagnostics. These biosensors are critical in identifying abnormal urea levels associated with various diseases, highlighting the significance of urea compounds in developing diagnostic tools and treatments for conditions related to nitrogen metabolism (Botewad et al., 2021).

Application in Organic Synthesis

Research on related compounds, such as 1,2-oxazines and 1,2-benzoxazines, synthesized through reactions involving urea, underscores the utility of urea derivatives in organic synthesis. These compounds have applications in creating chiral synthons and various general reactions, indicating the role of urea derivatives in synthesizing complex organic molecules with potential therapeutic uses (Sainsbury).

Enzyme Inhibition for Therapeutic Applications

Urease inhibitors, derived from urea, have been explored for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria. This application demonstrates the importance of urea derivatives in developing new therapeutic agents for managing infections and associated conditions (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-benzyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16(2)12-13-25-20-10-9-19(14-18(20)8-11-21(25)26)24-22(27)23-15-17-6-4-3-5-7-17/h3-7,9-10,14,16H,8,11-13,15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKCVPLUMNLIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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